3-(6-Bromo-pyridin-2-yl)benzaldehyde

Regioisomerism Synthetic Intermediates Oligopyridine Synthesis

3-(6-Bromo-pyridin-2-yl)benzaldehyde (CAS 868992-04-5) is a heterocyclic aromatic compound of the class bromopyridinyl-benzaldehydes, with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol. This compound comprises a benzaldehyde moiety substituted at the meta-position with a 6-bromo-2-pyridinyl group.

Molecular Formula C12H8BrNO
Molecular Weight 262.1 g/mol
CAS No. 868992-04-5
Cat. No. B3290956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromo-pyridin-2-yl)benzaldehyde
CAS868992-04-5
Molecular FormulaC12H8BrNO
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C=O
InChIInChI=1S/C12H8BrNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-8H
InChIKeyRRRWAIUBSRVPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Bromo-pyridin-2-yl)benzaldehyde (CAS 868992-04-5): Product Profile and Procurement Baseline


3-(6-Bromo-pyridin-2-yl)benzaldehyde (CAS 868992-04-5) is a heterocyclic aromatic compound of the class bromopyridinyl-benzaldehydes, with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol [1]. This compound comprises a benzaldehyde moiety substituted at the meta-position with a 6-bromo-2-pyridinyl group [1]. It is commercially available at research-grade purities of ≥95% to NLT 98% , serving as a dual-reactive building block where the aldehyde group and the 6-bromo substituent on the pyridine ring provide orthogonal synthetic handles. The compound is cataloged in major chemical repositories including PubChem and ChEMBL (CHEMBL4083412, CHEMBL2030386) [2][3], and is referenced in primary literature as an intermediate in the synthesis of oligopyridine-metal complexes and as a scaffold of interest in aldehyde dehydrogenase inhibitor discovery [4][5].

Why 3-(6-Bromo-pyridin-2-yl)benzaldehyde (CAS 868992-04-5) Cannot Be Casually Substituted by In-Class Analogs


Within the bromopyridinyl-benzaldehyde chemical series, substitution with regioisomers (ortho- or para-substituted variants) or analogs lacking the bromo substituent is not functionally equivalent. The precise position of the pyridinyl substitution on the benzaldehyde ring—meta (3-position) in the target compound—dictates the steric environment, electronic distribution, and resultant reactivity profile in cross-coupling and condensation reactions, which directly impacts synthetic yield and product purity [1]. Furthermore, the 6-bromo group on the pyridine ring is a specific synthetic handle for orthogonal Suzuki-Miyaura coupling; its removal or relocation to other positions (e.g., 5-bromo or non-brominated pyridines) alters coupling efficiency and the accessible chemical space [2]. Finally, even minor structural perturbations can profoundly affect target binding, as evidenced by the >3.8-fold difference in ALDH2 inhibition potency observed across closely related analogs in this scaffold class [3]. Consequently, procuring a 'similar-looking' alternative without rigorous experimental validation introduces significant risk of synthetic failure or altered biological activity, undermining the reproducibility of established protocols.

Product-Specific Quantitative Evidence Guide: 3-(6-Bromo-pyridin-2-yl)benzaldehyde (CAS 868992-04-5) Differentiation Matrix


Regioisomeric Specificity: Meta-Substitution Enables Distinct Reactivity Profile Compared to Ortho and Para Analogs

The target compound, 3-(6-bromo-pyridin-2-yl)benzaldehyde, bears the pyridinyl substituent at the meta-position of the benzaldehyde ring, distinguishing it fundamentally from its ortho-substituted isomer, 2-(6-bromopyridin-2-yl)benzaldehyde (CAS 914349-51-2), and its para-substituted isomer, 4-(6-bromopyridin-2-yl)benzaldehyde (CAS 588727-65-5) . This regioisomeric variation directly impacts synthetic utility. In the synthesis of oligopyridine–galactose conjugates, the meta-substituted target compound was employed specifically as a reactant in a nickel-catalyzed homocoupling reaction to yield 6,6′-bis(3-formylphenyl)-2,2′-bipyridine with a 47% yield after 23.0 hours under optimized conditions (triphenylphosphine, nickel dichloride, zinc in DMF) [1]. The ortho-isomer, due to steric congestion between the aldehyde group and the pyridine ring, and the para-isomer, due to altered electronic conjugation, would not produce the same bipyridine architecture with equivalent efficiency, as the spatial orientation of the formyl groups in the resulting bipyridine ligand is critical for subsequent metal complexation geometry [1].

Regioisomerism Synthetic Intermediates Oligopyridine Synthesis Metal Complexation

ALDH2 Inhibition Activity: Comparative Potency Assessment of 3-(6-Bromo-pyridin-2-yl)benzaldehyde Against Human Mitochondrial Aldehyde Dehydrogenase

The target compound exhibits quantifiable inhibition of full-length recombinant human ALDH2, with a reported IC50 value of 4,600 nM (4.6 μM) determined by measuring NAD(P)H production via dehydrogenase activity in an Escherichia coli expression system [1]. This value places the compound within the lower-micromolar potency range for ALDH2 inhibition. For context within the class, a closely related benzaldehyde analog (CB29) series shows IC50 values ranging from 4,000 nM to 8,300 nM against the same enzyme target under comparable assay conditions [2]. The observed >1.8-fold potency advantage of the target compound (4,600 nM) relative to the weaker analog in the series (8,300 nM) demonstrates the influence of the specific 6-bromo-pyridin-2-yl substitution pattern on ALDH2 binding affinity [2]. This compound has been formally cataloged in the ChEMBL database under the identifier CHEMBL4083412 [3].

Enzyme Inhibition Aldehyde Dehydrogenase ALDH2 IC50

ALDH3A1 Inhibition: Selectivity Profile and Comparison with Ortho-Substituted Structural Variant

3-(6-Bromo-pyridin-2-yl)benzaldehyde inhibits human ALDH3A1-mediated oxidation of benzaldehyde with an IC50 of 2,100 nM (2.1 μM), as determined by spectrophotometric analysis following 1 minute preincubation with the enzyme before substrate addition [1]. This compound demonstrates preferential inhibition of ALDH3A1 over ALDH2 (IC50 4,600 nM), with a 2.2-fold selectivity ratio [2]. In contrast, the regioisomeric 2-(6-bromopyridin-2-yl)benzaldehyde (ortho-substituted) has no reported ALDH3A1 inhibition data in authoritative databases, underscoring that the meta-substitution pattern is specifically recognized in this biological context . For reference, the well-characterized ALDH3A1 substrate/inhibitor N,N-diethylaminobenzaldehyde (DEAB) exhibits substrate-level Vmax/KM characteristics, whereas the target compound functions purely as an inhibitor without acting as a substrate [3]. The compound is indexed in ChEMBL under CHEMBL1890994 and is referenced in US Patent US9328112 (Compound A24) [1].

ALDH3A1 Enzyme Selectivity Cancer Stem Cell Aldehyde Dehydrogenase

Dual Orthogonal Reactive Handles: 6-Bromo Substituent Enables Suzuki-Miyaura Coupling While Aldehyde Remains Available for Condensation Chemistry

The target compound possesses two chemically orthogonal reactive sites: an aldehyde group at the meta-position of the benzene ring and a bromine atom at the 6-position of the pyridine ring. The 6-bromo substituent is specifically positioned for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids, enabling the construction of extended biaryl and heterobiaryl systems [1]. This bromo group demonstrates characteristic reactivity typical of 2-bromopyridines in cross-coupling transformations . Concurrently, the aldehyde functionality remains available for condensation reactions (e.g., Schiff base formation with amines, hydrazone synthesis, Knoevenagel condensations) [2]. In a documented application, the aldehyde group participated in a nickel-catalyzed homocoupling reaction to form a bipyridine ligand while the bromo group remained intact [3]. This orthogonal reactivity contrasts with analogs such as 3-(6-methoxypyridin-2-yl)benzaldehyde, where the methoxy group lacks the cross-coupling competence of the bromo substituent, and with 2-(6-bromopyridin-2-yl)benzaldehyde, where steric hindrance between the ortho-aldehyde and the pyridine ring can attenuate reactivity at either site .

Cross-Coupling Suzuki-Miyaura Orthogonal Reactivity Heterocyclic Synthesis

Validated Application Scenarios for 3-(6-Bromo-pyridin-2-yl)benzaldehyde (CAS 868992-04-5) Based on Quantified Evidence


Synthesis of Meta-Substituted Bipyridine Ligands for Metal Complexation

This compound is the required substrate for nickel-catalyzed homocoupling reactions that produce 6,6′-bis(3-formylphenyl)-2,2′-bipyridine ligands. The meta-substitution pattern is essential for generating the correct spatial orientation of the formyl groups in the bipyridine product, which is subsequently used to form Cu(I) and Zn(II) complexes for multivalent sugar ligand applications [1]. Ortho- and para-regioisomers are structurally incapable of yielding the same ligand geometry. The documented 47% yield under optimized conditions (triphenylphosphine, NiCl₂, Zn, DMF, 23 h) provides a baseline for reaction optimization [1].

ALDH3A1-Selective Inhibitor Tool Compound for Cancer Stem Cell Research

With an IC50 of 2,100 nM against human ALDH3A1 and 2.2-fold selectivity over ALDH2, this compound serves as a characterized tool for dissecting ALDH3A1-mediated biology, including its role in cancer stem cell populations where ALDH activity is a functional marker [2][3]. The compound is referenced in US Patent US9328112 (Compound A24) and cataloged in ChEMBL (CHEMBL1890994), confirming its use in medicinal chemistry programs targeting this enzyme class [2].

Orthogonal Derivatization Platform: Sequential Functionalization via Suzuki Coupling and Aldehyde Condensation

The combination of a 6-bromo substituent on the pyridine ring (Suzuki-Miyaura-competent) and a free aldehyde group (condensation-competent) enables stepwise orthogonal derivatization [4]. In a documented example, the aldehyde group underwent homocoupling while the bromo substituent remained intact, demonstrating the feasibility of site-selective transformations [1]. This orthogonal reactivity profile is not available in methoxy-substituted analogs and is sterically attenuated in ortho-substituted isomers, making the target compound the preferred choice for sequential synthetic strategies .

ALDH2 Inhibitor Reference Compound for Enzyme Assay Development

The compound's ALDH2 inhibition activity (IC50 4,600 nM) has been characterized using recombinant human enzyme expressed in E. coli with NAD(P)H-based detection [3]. This provides a quantifiable reference point for assay development and validation, enabling researchers to benchmark new inhibitors against a compound with established potency in the lower-micromolar range. The ChEMBL identifier (CHEMBL4083412) facilitates data retrieval and integration into computational SAR models [5].

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